molecular formula C19H18N2O3S3 B12011329 4-Methylphenyl ((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate CAS No. 763135-00-8

4-Methylphenyl ((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate

Cat. No.: B12011329
CAS No.: 763135-00-8
M. Wt: 418.6 g/mol
InChI Key: UJBZIGRRCPGEEK-UHFFFAOYSA-N
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Description

    4-Methylphenyl ((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate: is a complex organic compound with a unique structure. It combines a thiadiazole ring, a thioether group, and an acetate moiety.

  • The compound’s aromatic phenyl ring (4-methylphenyl) contributes to its stability and reactivity.
  • Its synthesis involves specific synthetic routes, which we’ll explore next.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a versatile building block for drug discovery and materials science.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

      Medicine: May have therapeutic applications (e.g., anti-inflammatory or anticancer properties).

      Industry: Employed in the synthesis of functional materials.

  • Mechanism of Action

    • The compound’s effects depend on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other thiadiazoles, thioethers, and acetate derivatives.
    • Uniqueness: The combination of these functional groups makes our compound distinct.

    Remember that this overview provides a concise summary For in-depth research, consult scientific literature and databases

    Biological Activity

    4-Methylphenyl ((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and data sources.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H18N2O3S3C_{19}H_{18}N_{2}O_{3}S_{3}, with a molecular weight of 418.56 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

    • Formation of the thiadiazole ring via cyclization.
    • Introduction of the thioether moiety.
    • Acetylation to yield the final product.

    Anticancer Activity

    Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

    • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
    • A549 (Lung Cancer) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.

    Table 1: Summary of Anticancer Activity Against Different Cell Lines

    Cell LineIC50 Value (µM)Reference
    MCF-70.084 ± 0.020
    A5490.034 ± 0.008

    The mechanism by which this compound exerts its anticancer effects may involve:

    • Inhibition of Tubulin Polymerization : Some derivatives have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
    • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, as evidenced by increased caspase activity.

    Case Studies

    A notable study by Alam et al. (2020) assessed a series of thiadiazole derivatives for their cytotoxic properties against various cancer types. The results indicated that modifications on the thiadiazole scaffold significantly influenced biological activity.

    Case Study Findings:

    • Derivatives with methoxy and methyl substitutions showed enhanced activity against MCF-7 and A549 cell lines.
    • The structure–activity relationship (SAR) highlighted that lipophilic groups improved cellular uptake and efficacy.

    Properties

    CAS No.

    763135-00-8

    Molecular Formula

    C19H18N2O3S3

    Molecular Weight

    418.6 g/mol

    IUPAC Name

    (4-methylphenyl) 2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

    InChI

    InChI=1S/C19H18N2O3S3/c1-13-3-7-16(8-4-13)24-17(22)12-26-19-21-20-18(27-19)25-11-14-5-9-15(23-2)10-6-14/h3-10H,11-12H2,1-2H3

    InChI Key

    UJBZIGRRCPGEEK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)OC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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